

Application Notes and Protocols for Oral Administration of AZD-1236 in Mice

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Compound of Interest

Compound Name: AZD-1236

Cat. No.: B3024234

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Introduction

AZD-1236 is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).^[1] These enzymes are key mediators in various pathological processes, including inflammation, tissue remodeling, and cancer metastasis. Due to its therapeutic potential, **AZD-1236** is a compound of significant interest for preclinical research. This document provides detailed application notes and protocols for the preparation and oral administration of **AZD-1236** in mouse models, a critical step for in vivo efficacy and pharmacokinetic studies. Given that **AZD-1236** is poorly soluble in aqueous solutions, this guide focuses on a widely used vehicle formulation to achieve a stable and homogenous suspension for accurate dosing.

Data Presentation

A summary of key quantitative data for the oral administration of **AZD-1236** in mice is presented below.

Parameter	Value	Reference
Compound	AZD-1236	[1]
Target(s)	MMP-9 and MMP-12	[1]
Animal Model	Mouse	[2]
Route of Administration	Oral Gavage	[3]
Reported Effective Dose	200 mg/kg	
Dosing Frequency	Twice daily	
Duration of Treatment	3 days (in a spinal cord injury model)	
Recommended Vehicle	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	
Maximum Gavage Volume	10 mL/kg	

Experimental Protocols

Protocol 1: Preparation of Vehicle for Oral Gavage

This protocol describes the preparation of a standard vehicle for the administration of poorly water-soluble compounds to mice.

Materials:

- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer

- Sonicator (optional, for homogenization)

Procedure:

- In a sterile conical tube, combine the required volumes of each component according to the desired final volume. For example, to prepare 10 mL of the vehicle, add the following in sequential order:
 - 1 mL of DMSO (10% of total volume)
 - 4 mL of PEG300 (40% of total volume)
 - 0.5 mL of Tween-80 (5% of total volume)
 - 4.5 mL of sterile saline (45% of total volume)
- Vortex the mixture thoroughly after the addition of each component to ensure a homogenous solution.
- If the solution appears cloudy or if particulates are visible, sonicate the mixture for 5-10 minutes to aid in solubilization and create a uniform suspension.
- The prepared vehicle should be stored at room temperature and used within a reasonable timeframe. It is recommended to prepare the vehicle fresh for each experiment.

Protocol 2: Formulation of AZD-1236 for Oral Gavage

This protocol outlines the steps to prepare a suspension of **AZD-1236** for oral administration in mice.

Materials:

- **AZD-1236** powder
- Prepared vehicle (from Protocol 1)
- Analytical balance
- Sterile microcentrifuge tubes or conical tubes

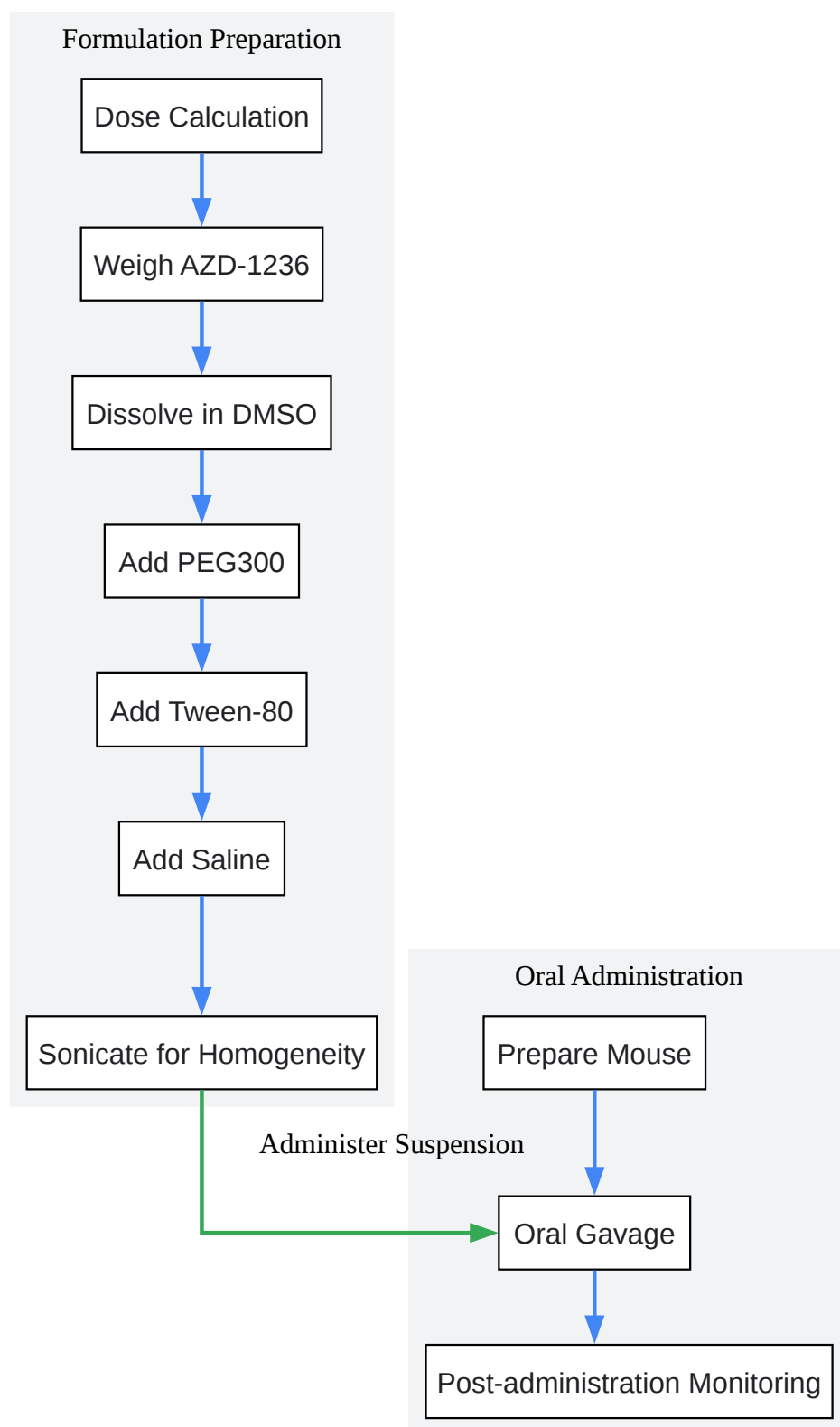
- Vortex mixer
- Sonicator

Procedure:

- **Dose Calculation:** Calculate the total amount of **AZD-1236** required based on the desired dose (e.g., 200 mg/kg), the body weight of the mice, the number of animals, and the dosing volume (typically 10 mL/kg).
- **Weighing:** Accurately weigh the calculated amount of **AZD-1236** powder.
- **Initial Solubilization:** Transfer the weighed **AZD-1236** powder to a sterile tube. Add the required volume of DMSO (10% of the final desired volume) to the powder. Vortex thoroughly until the powder is completely dissolved.
- **Addition of Co-solvents and Surfactant:** Sequentially add PEG300 (40% of the final volume) and Tween-80 (5% of the final volume) to the DMSO-drug solution. Vortex after each addition to ensure the mixture remains homogenous.
- **Addition of Aqueous Component:** Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing. This step is critical to prevent precipitation of the compound.
- **Homogenization:** For a uniform and stable suspension, sonicate the final formulation for 5-10 minutes. The final product should be a homogenous suspension.
- **Administration:** The formulation should be administered to mice via oral gavage using an appropriate gauge feeding needle. The volume to be administered is calculated based on the individual mouse's body weight (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL). It is crucial to mix the suspension well before drawing each dose to ensure uniform drug concentration.

Mandatory Visualizations

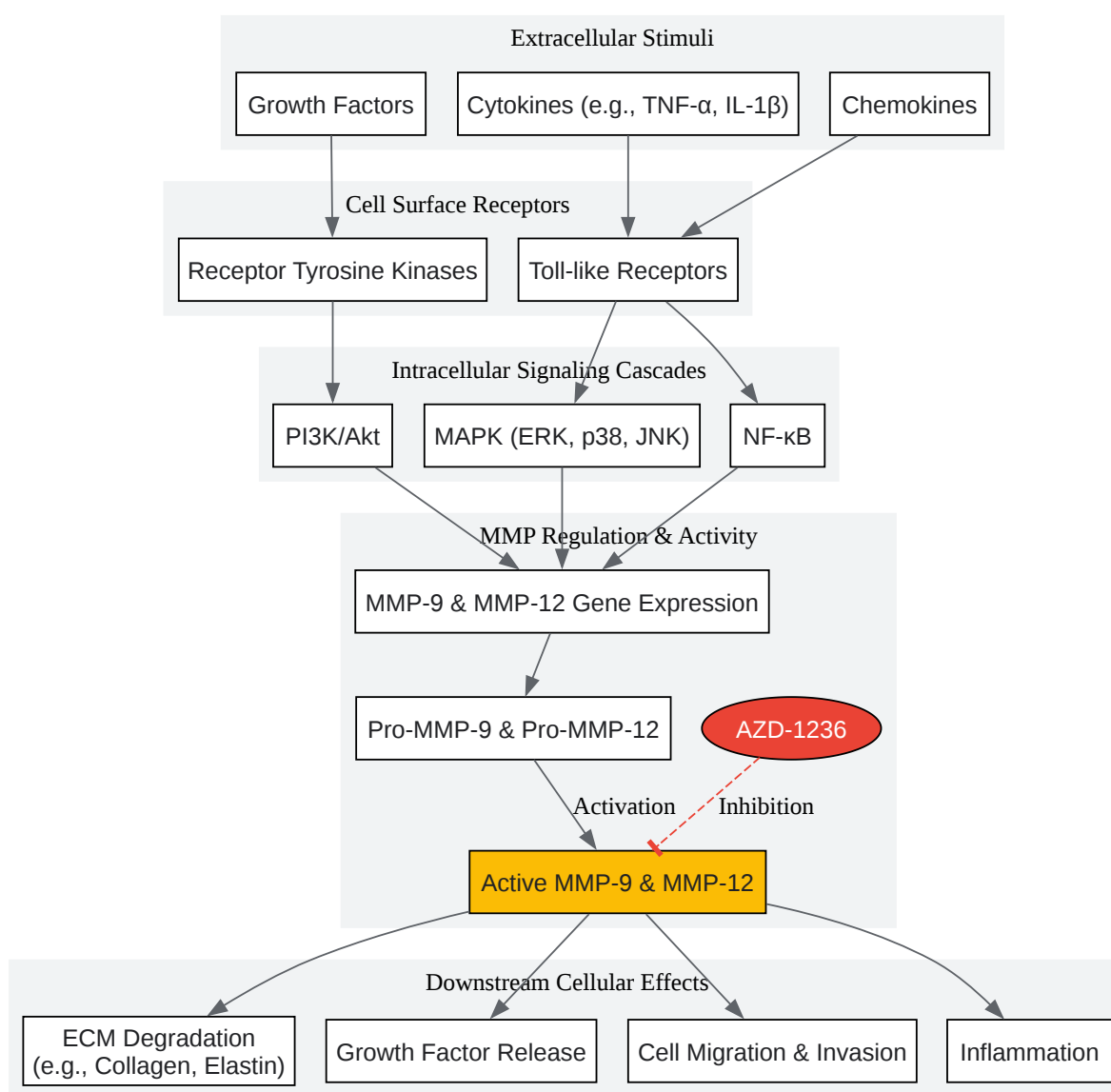
Experimental Workflow for Oral Administration of AZD-1236



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Caption: Workflow for preparing and orally administering **AZD-1236** to mice.

Signaling Pathway of MMP-9 and MMP-12 Inhibition by AZD-1236



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Caption: Inhibition of MMP-9/12 signaling by **AZD-1236**.

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References

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